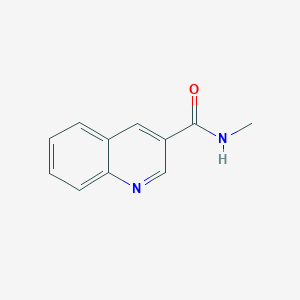

N-methylquinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methylquinoline-3-carboxamide is a heterocyclic aromatic compound with a quinoline backbone. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The quinoline structure, characterized by a benzene ring fused to a pyridine ring, imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methylquinoline-3-carboxamide typically involves the reaction of quinoline-3-carboxylic acid with methylamine. This reaction can be carried out under mild conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction proceeds as follows:

Formation of Quinoline-3-carboxylic Acid Chloride: Quinoline-3-carboxylic acid is treated with thionyl chloride to form quinoline-3-carboxylic acid chloride.

Amidation: The acid chloride is then reacted with methylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is being explored to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

N-methylquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: N-methylquinoline-3-amine.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N-methylquinoline-3-carboxamide serves as a building block in the synthesis of complex organic molecules. It is also studied for its potential to inhibit specific enzymes and proteins. Research indicates its potential antimicrobial, anticancer, and anti-inflammatory properties. The compound is also utilized in developing dyes, pigments, and other materials.

This compound's diverse biological activities make it a compound of interest in medicinal chemistry.

Anticancer Properties Research has shown that this compound exhibits anticancer properties. Derivatives of quinoline-3-carboxamide can disrupt key signaling pathways in cancer cells. For example, Tasquinimod, a related compound, has demonstrated effectiveness in inhibiting HDAC4, HIF-1α, and MEF-2 signaling in metastatic castration-resistant prostate cancer (mCRPC) models.

Antimicrobial Activity this compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent . The mechanism often involves interfering with bacterial enzyme activity or cell membrane integrity. this compound compounds can be used as agricultural and horticultural fungicides due to their bactericidal activity against various plant diseases .

Pharmacological Properties

This compound, a derivative of quinoline-3-carboxamides, interacts with several targets, including the aryl hydrocarbon receptor present on natural killer (NK) cells and CD155+ dendritic cells (DCs). The compound activates NK cells via the aryl hydrocarbon receptor and increases their DNAX accessory molecule 1 (DNAM-1) cell surface expression. It influences the crosstalk between NK cells and DCs, and activating NK cells improves their cytotoxicity against tumor cells and augments their immunoregulatory functions. Studies on similar quinoline-3-carboxamides, such as paquinimod, have shown good pharmacokinetic properties.

Wirkmechanismus

The mechanism of action of N-methylquinoline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline-3-carboxamide: Lacks the methyl group, leading to different chemical properties and biological activities.

N-methylquinoline-2-carboxamide: The position of the carboxamide group affects its reactivity and interactions.

Quinoline-3-carboxylic acid: The carboxylic acid group provides different reactivity compared to the amide group.

Uniqueness

N-methylquinoline-3-carboxamide is unique due to the presence of both the quinoline ring and the N-methylamide group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

N-methylquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic aromatic structure. Its molecular formula is C₁₁H₉N₃O, with a molecular weight of approximately 201.21 g/mol. The presence of the carboxamide group enhances the compound's solubility and biological activity.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer properties . For instance, derivatives of quinoline-3-carboxamide have been shown to disrupt key signaling pathways in cancer cells. A study on Tasquinimod, a related compound, indicated its effectiveness in inhibiting HDAC4, HIF-1α, and MEF-2 signaling in metastatic castration-resistant prostate cancer (mCRPC) models . The compound's ability to modulate these pathways suggests potential for developing novel cancer therapies.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial activity . It has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism often involves interference with bacterial enzyme activity or cell membrane integrity.

Anti-inflammatory Effects

Quinoline derivatives, including this compound, possess anti-inflammatory properties . For example, Paquinimod, another quinoline derivative, was shown to reduce inflammation and fibrosis in chronic liver disease models by modulating immune cell activity . This suggests that this compound may have similar effects.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It can inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

- Gene Expression Regulation : By affecting transcription factors such as HIF-1α, it can alter gene expression profiles critical for tumor survival and proliferation.

Table 1: Biological Activities of this compound Derivatives

Synthesis and Structural Variations

The synthesis of this compound involves multiple steps that can affect its yield and purity. Variations in the chemical structure can lead to different biological activities; for instance, modifications at the nitrogen or carboxamide positions can enhance potency or selectivity against specific targets .

Eigenschaften

IUPAC Name |

N-methylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-12-11(14)9-6-8-4-2-3-5-10(8)13-7-9/h2-7H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYHZNNTTOIDDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=CC=CC=C2N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.